dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate
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Overview
Description
Dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate, also known as dipotassium L-ascorbic acid 2-sulfate, is a derivative of L-ascorbic acid (vitamin C). This compound is characterized by its sulfate group attached to the ascorbic acid molecule, which enhances its stability and solubility in water. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate typically involves the reaction of L-ascorbic acid with sulfuric acid in the presence of potassium hydroxide. The reaction proceeds as follows:
L-ascorbic acid: is dissolved in water.
Sulfuric acid: is added to the solution, resulting in the formation of L-ascorbic acid sulfate.
Potassium hydroxide: is then added to neutralize the solution, forming dipotassium L-ascorbic acid 2-sulfate.
The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:
Continuous stirring: to ensure uniform mixing.
Temperature control: to prevent degradation of the product.
Filtration and purification: steps to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid sulfate.
Reduction: It can be reduced back to L-ascorbic acid.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing agents: like sodium borohydride are employed for reduction reactions.
Acidic or basic conditions: are used to facilitate substitution reactions.
Major Products Formed
- Various substituted derivatives are formed during substitution reactions.
Dehydroascorbic acid sulfate: is formed during oxidation.
L-ascorbic acid: is regenerated during reduction.
Scientific Research Applications
Dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to antioxidant activity and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the formulation of cosmetics and skincare products for its stability and solubility.
Mechanism of Action
The mechanism of action of dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate involves its ability to donate electrons, thereby acting as an antioxidant. It targets reactive oxygen species (ROS) and neutralizes them, preventing oxidative damage to cells and tissues. The sulfate group enhances its stability, allowing it to remain active for longer periods.
Comparison with Similar Compounds
Similar Compounds
Dipotassium phosphate: Another potassium salt with buffering properties.
Sodium ascorbate: A sodium salt of ascorbic acid with similar antioxidant properties.
Calcium ascorbate: A calcium salt of ascorbic acid used for its stability and bioavailability.
Uniqueness
Dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate is unique due to its enhanced stability and solubility compared to other ascorbic acid derivatives. The presence of the sulfate group provides additional benefits in terms of stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
dipotassium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMXUPHPZDIMH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6K2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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